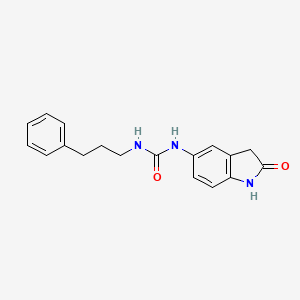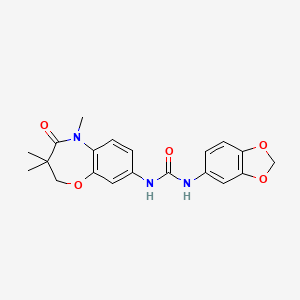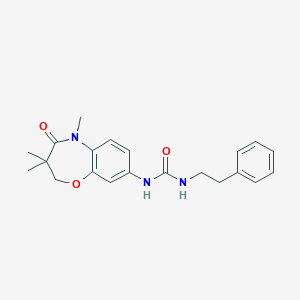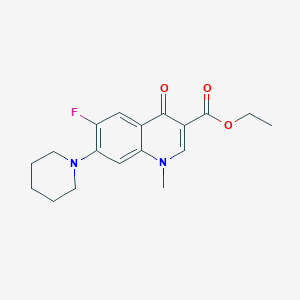
6-(4-chlorophenyl)-3-methyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-3-methyl-3,4-dihydropyrimidin-4-one (6-CPPMDP) is a synthetic small molecule that has been used in recent scientific research to study its biochemical and physiological effects. 6-CPPMDP is a structural analogue of the endogenous purine nucleoside adenosine, and it has been shown to possess some of the same physiological effects as adenosine.
科学的研究の応用
6-(4-chlorophenyl)-3-methyl-3,4-dihydropyrimidin-4-one has been used in scientific research to investigate its biochemical and physiological effects. It has been studied as a potential therapeutic agent to treat pain, inflammation, and other conditions. Additionally, this compound has been used to study the effects of adenosine on the central nervous system and to investigate the effects of adenosine receptor agonists and antagonists.
作用機序
6-(4-chlorophenyl)-3-methyl-3,4-dihydropyrimidin-4-one is an agonist of the adenosine A1 receptor, which is a G-protein coupled receptor that is involved in a variety of physiological processes, including pain, inflammation, and sleep. This compound binds to the A1 receptor and activates it, leading to the release of intracellular messenger molecules, such as cyclic AMP, which then lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, anti-ischemic, anti-allergic, and anti-arrhythmic effects. It has also been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of nitric oxide. Additionally, this compound has been shown to reduce the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins.
実験室実験の利点と制限
The use of 6-(4-chlorophenyl)-3-methyl-3,4-dihydropyrimidin-4-one in laboratory experiments has a number of advantages, including its relatively low cost and its ability to be synthesized in a relatively simple manner. Additionally, this compound is a potent agonist of the A1 receptor, which makes it useful for studying the effects of adenosine receptor agonists and antagonists.
However, there are also some limitations to using this compound in laboratory experiments. For example, this compound has a relatively short half-life, which can make it difficult to study the long-term effects of A1 receptor activation. Additionally, this compound is not as potent as some other adenosine receptor agonists, which can limit its usefulness in certain experiments.
将来の方向性
Given the potential therapeutic applications of 6-(4-chlorophenyl)-3-methyl-3,4-dihydropyrimidin-4-one, there are a number of potential future directions for research. These include investigating the effects of this compound on other types of adenosine receptors, such as the A2A and A2B receptors, as well as investigating the effects of this compound on other physiological processes, such as cardiovascular function, glucose metabolism, and immune function. Additionally, further research could be conducted to investigate the potential of this compound as a therapeutic agent for a variety of conditions, such as pain, inflammation, and other neurological disorders. Finally, further research could be conducted to develop more potent and longer-lasting adenosine receptor agonists.
合成法
6-(4-chlorophenyl)-3-methyl-3,4-dihydropyrimidin-4-one can be synthesized by a multi-step process involving the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the intermediate product with N-methyl-2-nitro-1-phenylethanamine. The resulting product is then reacted with hydroxylamine hydrochloride in the presence of sulfuric acid to form this compound.
特性
IUPAC Name |
6-(4-chlorophenyl)-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-7-13-10(6-11(14)15)8-2-4-9(12)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYFDKDPMUXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(4-chlorophenyl)urea](/img/structure/B6574767.png)
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(3-phenylpropyl)urea](/img/structure/B6574774.png)

![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)


![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(4-methoxyphenyl)urea](/img/structure/B6574806.png)
![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(2-phenylethyl)urea](/img/structure/B6574809.png)


![2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574850.png)
![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)
![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574852.png)
![N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B6574861.png)
